
Aminoacetone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoacetone is a threonine and glycine catabolite that can be converted to methylglyoxal by amine oxidases. It has been identified as one of several endogenous sources of methylglyoxal found in the plasma of diabetes patients. As a pro-oxidant, 0.10-5 mM aminoacetone can induce cell death in RINm5f pancreatic β-cells. Aminoacetone is used as a growth substrate for Pseudomonas.
Scientific Research Applications
Antitumor Agent Production : Aminoacetone is a key intermediate in producing the antitumor agent azinomycin A, with its production influenced by the availability of biosynthetic precursors (Sharma et al., 2009).
Enzyme Studies : It is a product of the aminoacetone synthetase reaction from beef liver mitochondria, which catalyzes the condensation of glycine and acetyl-CoA (Fubara et al., 1986).
Impact on Hemoglobin : Aminoacetone-produced methylglyoxal can cause structural changes in hemoglobin, potentially contributing to human diseases linked to hemoglobin dysfunctions (Ramos et al., 2021).
Oxidative DNA Damage : It causes oxidative DNA damage by inducing cellular DNA cleavage and enhancing hydrogen peroxide generation in cells (Hiraku et al., 1999).
Role in Diabetes Mellitus : Its increase in diabetes contributes to oxidative stress by causing aggregation of plasma ceruloplasmin, impairing its antioxidant role (Dutra et al., 2005).
Physiological Role in Smooth Muscle Cells : It is metabolized by semicarbazide-sensitive amine oxidase in human umbilical artery, potentially impacting its physiological role (Lyles & Chalmers, 1992).
Analytical Applications : The FMOC/HPLC method allows simultaneous determination of methylamine and aminoacetone in blood and tissues, aiding in understanding vascular disorders (Xiao & Yu, 2009).
Synthesis of α-Aminoketones : It can be synthesized to produce optically active derivatives of amino acids and peptides (Fittkau et al., 1986).
Role in Iron-mediated Oxidative Damage : Aminoacetone accumulation in diabetes contributes to iron-mediated oxidative damage to mitochondria (Dutra & Bechara, 2004).
Mechanism of Action
Target of Action
Aminoacetone hydrochloride is an intermediate in the metabolism of threonine and glycine . It is also an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO) . SSAO is an enzyme that catalyzes the oxidation of primary amines to aldehydes, with the production of ammonia and hydrogen peroxide .
Mode of Action
It is known that it interacts with its primary target, ssao, and undergoes oxidation and deamination . This process results in the production of 2-oxopropanal (methylglyoxal), which is then further oxidized to pyruvate .
Biochemical Pathways
This compound is involved in the catabolism of the amino acid threonine . Threonine is first dehydrogenated to 2-amino-3-oxobutyrate, which is unstable and spontaneously decarboxylates to aminoacetone . Aminoacetone is then oxidized and deaminated, giving 2-oxopropanal (methylglyoxal), which is in turn oxidized to pyruvate . This pathway is the most important catabolic pathway of threonine in mammals .
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its role in amino acid metabolism and its interaction with SSAO . The production of methylglyoxal and pyruvate as a result of its metabolism can have various downstream effects, including energy production via the citric acid cycle.
Safety and Hazards
Future Directions
Aminoacetone is a metabolite that is implicated in the biosynthesis of methylglyoxal . It is also produced during catabolism of the amino acid threonine . This pathway is the most important catabolic pathway of threonine in mammals . Future research may focus on further understanding these metabolic pathways and their implications in health and disease.
Properties
| { "Design of the Synthesis Pathway": "Aminoacetone hydrochloride can be synthesized using a one-pot reaction method.", "Starting Materials": [ "Glycine", "Acetone", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Mix glycine, acetone, and hydrochloric acid in a round-bottom flask.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture and adjust the pH to 8-9 using sodium hydroxide.", "Filter the mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain a yellow solid.", "Recrystallize the solid from ethanol to obtain pure aminoacetone hydrochloride." ] } | |
CAS No. |
7737-17-9 |
Molecular Formula |
C3H8ClNO |
Molecular Weight |
109.55 g/mol |
IUPAC Name |
1-aminopropan-2-one;hydron;chloride |
InChI |
InChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H |
InChI Key |
RUCLDQBBIJKQHO-UHFFFAOYSA-N |
SMILES |
CC(=O)CN.Cl |
Canonical SMILES |
[H+].CC(=O)CN.[Cl-] |
Appearance |
Assay:≥95%A crystalline solid |
| 7737-17-9 | |
Pictograms |
Irritant |
Related CAS |
298-08-8 (Parent) |
Synonyms |
1-Amino-2-propanone Hydrochloride; 2-Oxopropylammonium Chloride; Aminoacetone Hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of aminoacetone hydrochloride in the biosynthesis of Vitamin B12?
A: this compound is a key intermediate in the biosynthesis of Vitamin B12. Specifically, it serves as the substrate for the enzyme 1-amino-2-propanol dehydrogenase, which catalyzes its reversible reduction to D-1-amino-2-propanol. This D-isomer is then incorporated into the aminopropanol moiety of the Vitamin B12 molecule. []
Q2: How can aminoacetone and its derivative, α-amino-β-ketobutyric acid, be separated chromatographically?
A: While aminoacetone and α-amino-β-ketobutyric acid (ALA) exhibit similar chromatographic behavior in many solvent systems, they can be separated using a specific method. A column of diethylaminoethylcellulose at pH 5.0 can be utilized. Under these conditions, aminoacetone is retained on the column while ALA elutes. Subsequently, aminoacetone can be eluted from the column using HCl. []
Q3: Are there any known synthetic applications for this compound?
A: Yes, this compound serves as a valuable precursor in the synthesis of substituted pyrazines. [] While specific details of the reaction are not provided in the abstract, this highlights the potential use of this compound in organic synthesis.
Q4: The provided research mentions the preparation of aminoacetone semicarbazone hydrochloride. What is the significance of this derivative?
A: Although the provided abstract does not delve into the specific applications of aminoacetone semicarbazone hydrochloride, its synthesis is outlined, suggesting its potential utility. [] Semicarbazone derivatives are often employed in organic chemistry for various purposes, including the purification and characterization of ketones and aldehydes. Further research is needed to elucidate the specific role of aminoacetone semicarbazone hydrochloride in this context.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




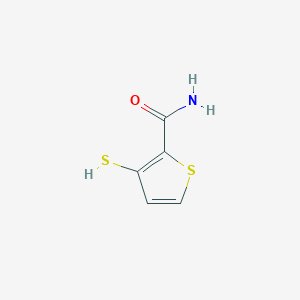

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
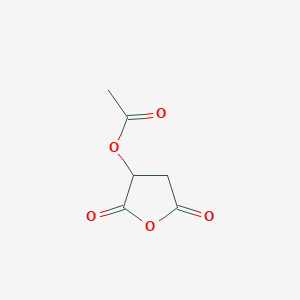
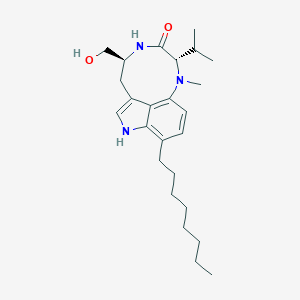
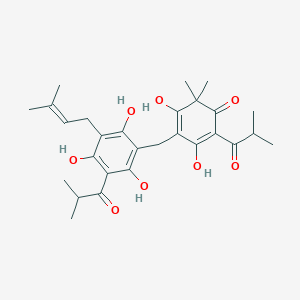

![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
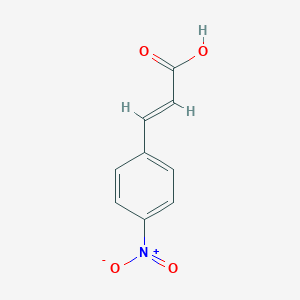

![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

